molecular formula C12H9BrF2N2O3 B12839952 Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate

Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B12839952
M. Wt: 347.11 g/mol
InChI Key: CZPJIRPNPMIBAE-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a benzoate ester, a bromomethyl group, and a difluoromethyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Bromomethyl Group: This step often involves bromination reactions, where a methyl group is substituted with a bromine atom using reagents like N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the bromomethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the oxadiazole ring or the bromomethyl group.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Compounds with similar structures have shown antimicrobial and anticancer activities, suggesting potential for drug development.

Medicine

    Pharmaceuticals: Potential use as a lead compound in the development of new drugs.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, disrupting normal cellular processes. The oxadiazole ring and the difluoromethyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
  • Methyl 2-(bromomethyl)-5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate

Uniqueness

Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromomethyl group allows for further functionalization, while the difluoromethyl group can enhance metabolic stability and bioavailability.

Properties

Molecular Formula

C12H9BrF2N2O3

Molecular Weight

347.11 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C12H9BrF2N2O3/c1-19-12(18)8-4-6(2-3-7(8)5-13)10-16-17-11(20-10)9(14)15/h2-4,9H,5H2,1H3

InChI Key

CZPJIRPNPMIBAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NN=C(O2)C(F)F)CBr

Origin of Product

United States

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